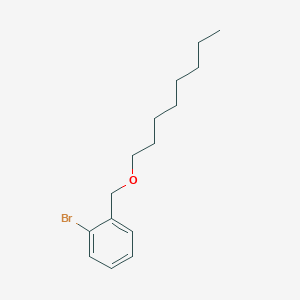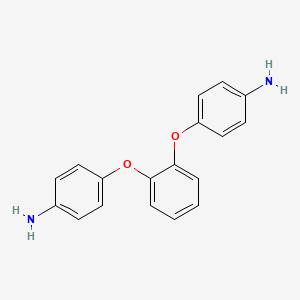
2(Octyloxy)methylbromobenzene
Descripción general
Descripción
2(Octyloxy)methylbromobenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an octyl group attached to a 2-bromobenzyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(Octyloxy)methylbromobenzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the specific reactants would be 2-bromobenzyl alcohol and octyl bromide, with a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.
Industrial Production Methods
Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The Williamson ether synthesis remains the most widely used method for industrial production due to its versatility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(Octyloxy)methylbromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl ether.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN_3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives of the original ether.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include the corresponding benzyl ether without the bromine atom.
Aplicaciones Científicas De Investigación
2(Octyloxy)methylbromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(Octyloxy)methylbromobenzene involves its interaction with molecular targets through its ether and bromobenzyl groups. The ether linkage can participate in hydrogen bonding and other interactions, while the bromobenzyl group can undergo substitution reactions, making it a versatile compound for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Ethers: Compounds like benzyl methyl ether and benzyl ethyl ether share similar structural features but differ in their alkyl groups.
Bromobenzyl Ethers: Compounds such as 4-bromobenzyl ether and 3-bromobenzyl ether have similar bromobenzyl groups but differ in the position of the bromine atom.
Uniqueness
2(Octyloxy)methylbromobenzene is unique due to the presence of a long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to shorter-chain analogs .
Propiedades
Fórmula molecular |
C15H23BrO |
|---|---|
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
1-bromo-2-(octoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3 |
Clave InChI |
KSTRDHGYCCKKRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC1=CC=CC=C1Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8478078.png)


![1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-](/img/structure/B8478089.png)



![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8478115.png)

![2-Chloroethyl [4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B8478137.png)



